molecular formula C22H24N4O5S2 B2439429 ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1019097-95-0

ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No. B2439429
CAS RN: 1019097-95-0
M. Wt: 488.58
InChI Key: VXUZZFUHIUCGRH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate, also known as EAMTB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has a complex structure that includes several functional groups, making it a versatile tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Supramolecular Structures

Research on related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated their ability to form hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, facilitated by a combination of N-H...O, N-H...N, and O-H...N hydrogen bonds. This indicates the potential of such compounds in the design of new materials with specific properties (Portilla et al., 2007).

Insecticidal Assessment

Compounds derived from related chemical scaffolds have been assessed for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This highlights their potential application in developing new insecticides for agricultural purposes (Fadda et al., 2017).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds, demonstrating the versatility of such ethyl benzoate derivatives as precursors. These efforts have led to the creation of various heterocyclic systems, indicating their significance in medicinal chemistry and drug discovery (Vicentini et al., 2000; Selič et al., 1997).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes showed significant antioxidant activity in vitro, suggesting their potential application in the development of antioxidant agents (Chkirate et al., 2019).

Cytotoxic Evaluation

Some novel hexahydroquinoline derivatives containing the benzofuran moiety, related to the base chemical structure, were synthesized and showed promising inhibitory effects against human hepatocellular carcinoma cell lines. This indicates the potential of such compounds in cancer research and therapy (El-Deen et al., 2016).

properties

IUPAC Name

ethyl 3-[[2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-4-31-22(28)15-6-5-7-16(12-15)24-18(27)13-26-20(23)19(21(25-26)32-3)33(29,30)17-10-8-14(2)9-11-17/h5-12H,4,13,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZZFUHIUCGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate

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